molecular formula C13H16O3 B1605230 Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate CAS No. 25491-42-3

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Cat. No.: B1605230
CAS No.: 25491-42-3
M. Wt: 220.26 g/mol
InChI Key: BNIXMGBGYGZYND-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 220.27 .

Scientific Research Applications

1. Crystal Structure and Chemical Interactions

  • The study of crystal structure and chemical interactions of related compounds, such as Ethyl 4-acetyl-5-oxo-3-phenylhexanoate, reveals insights into molecular configurations and weak intermolecular interactions, which are significant in understanding the chemical behavior of similar compounds (Wang & Hu, 2011).

2. Chemical Synthesis and Reactions

  • Research has explored the formation of cyclopropane derivatives in the Blaise rearrangement involving ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This highlights its utility in synthesizing complex organic structures (Abe & Suehiro, 1982).
  • Electrochemical studies demonstrate the reduction of related compounds, leading to the formation of dimeric products like meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate. Such reactions are pivotal in organic synthesis and electrochemistry (de Luca, Inesi, & Rampazzo, 1982).

3. Organocatalytic Applications

  • Studies in asymmetric organocatalysis, such as the [3+2] annulation of cyclopropenone and β-keto ester, involve derivatives of Ethyl 3-oxo-3-phenylpropanoate. This showcases its role in producing compounds with potential pharmaceutical applications (Reitel et al., 2018).

4. Enzymatic Hydrolysis and Resolution

  • Ethyl 3-hydroxy-3-phenylpropanoate's enzymatic hydrolysis using ultrasound and specific enzymes highlights its significance in biocatalysis and green chemistry processes (Ribeiro, Passaroto, & Brenelli, 2001).

5. Spectroscopic Analysis

  • Vibrational spectroscopy studies, such as those on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, provide valuable data on the molecular structure and properties of similar compounds. This kind of research is crucial for understanding the physical and chemical characteristics of these substances (Kıbrız et al., 2013).

6. Synthesis and Characterization of Derivatives

  • The synthesis and characterization of derivatives of Ethyl 3-oxo-3-phenylpropanoate, like ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate, are studied for their potential biological activities. These investigations are fundamental in medicinal chemistry and drug discovery (Turkan et al., 2019).

7. Catalytic and Biocatalytic Strategies

  • Research into chemo- and biocatalytic strategies using Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate derivatives focuses on asymmetric reduction, an essential process in organic synthesis for creating enantiomerically pure compounds. Such studies are crucial for developing new pharmaceuticals and fine chemicals (Rimoldi et al., 2011).

Safety and Hazards

The safety information and potential hazards associated with Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate are not provided in the search results. For comprehensive safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXMGBGYGZYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948385
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25491-42-3
Record name 25491-42-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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